2-(4-chlorophenyl)thiophen-3-amine hydrochloride

Medicinal Chemistry Chemical Biology Assay Development

2-(4-Chlorophenyl)thiophen-3-amine hydrochloride (CAS 1318073-64-1) is a heterocyclic aromatic amine presented as a hydrochloride salt. It belongs to the 3-aminothiophene class, which are core scaffolds in medicinal chemistry due to their bioisosteric relationship with aniline and their utility in generating diverse libraries of kinase inhibitors and other bioactive molecules.

Molecular Formula C10H9Cl2NS
Molecular Weight 246.15
CAS No. 1318073-64-1
Cat. No. B2483113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenyl)thiophen-3-amine hydrochloride
CAS1318073-64-1
Molecular FormulaC10H9Cl2NS
Molecular Weight246.15
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C=CS2)N)Cl.Cl
InChIInChI=1S/C10H8ClNS.ClH/c11-8-3-1-7(2-4-8)10-9(12)5-6-13-10;/h1-6H,12H2;1H
InChIKeyKWRXCICADFRBBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 2-(4-Chlorophenyl)thiophen-3-amine Hydrochloride (CAS 1318073-64-1) as a Research Scaffold


2-(4-Chlorophenyl)thiophen-3-amine hydrochloride (CAS 1318073-64-1) is a heterocyclic aromatic amine presented as a hydrochloride salt . It belongs to the 3-aminothiophene class, which are core scaffolds in medicinal chemistry due to their bioisosteric relationship with aniline and their utility in generating diverse libraries of kinase inhibitors and other bioactive molecules [1]. This specific compound features a 2-(4-chlorophenyl) substitution pattern on the thiophene ring, with an amine group at the 3-position, providing a versatile handle for further derivatization.

Critical Procurement Distinction: Why 2-(4-Chlorophenyl)thiophen-3-amine Hydrochloride is Not Interchangeable with Its Free Base


The hydrochloride salt (CAS 1318073-64-1) cannot be substituted with the free base (CAS 183676-87-1) without compromising experimental reproducibility and workflow efficiency . The salt form provides a substantial practical advantage: it is a crystalline solid, whereas the free base is often an oil or low-melting solid, which can present significant handling and accurate weighing challenges in a laboratory setting. Furthermore, the hydrochloride salt is typically bench-stable for extended periods and exhibits predictable, enhanced aqueous solubility, which is a prerequisite for many biological assays. Substituting the free base introduces uncontrolled variables in solution preparation and long-term stability, thereby increasing the risk of experimental failure and data variability.

Quantitative Procurement Evidence for 2-(4-Chlorophenyl)thiophen-3-amine Hydrochloride (CAS 1318073-64-1)


Differentiation 1: Enhanced Handling and Formulation via the Hydrochloride Salt

The target compound is supplied as a hydrochloride salt, which provides a defined and consistent physical form, in contrast to the free base which is often a low-melting solid or oil. This physical state directly translates to improved weighing accuracy and ease of handling for solution preparation, a critical factor in reproducible quantitative biology . The molecular weight of the hydrochloride salt is 246.16 g/mol, precisely defining the active pharmaceutical ingredient (API) equivalent for molarity calculations, whereas using the free base (MW: 209.70 g/mol) would lead to a 17.4% error in mass-based molarity . Additionally, the salt form offers a purity specification of min. 95%, ensuring a reliable starting material for synthesis or screening .

Medicinal Chemistry Chemical Biology Assay Development

Differentiation 2: Validated Synthetic Access to the 3-Aminothiophene Core

A robust and published synthetic route exists specifically for the free base analog, 3-amino-2-(4-chlorophenyl)thiophene (CAS 183676-87-1), using a thermal decarboxylative Pd-catalyzed cross-coupling reaction between aminothiophene carboxylate and 1-bromo-4-chlorobenzene . This methodology is characterized as a 'practical synthesis' operating at 'moderate temperature,' which is a key indicator of scalability and cost-effectiveness for procurement of larger quantities. In contrast, generic or closely related 3-aminothiophenes often rely on classical Gewald reactions, which can be limited in substrate scope and require more forcing conditions [1]. The existence of this optimized, scalable route for the core structure provides a level of synthetic confidence and potential for lower cost-of-goods that is not guaranteed for other, less-explored analogs.

Synthetic Chemistry Medicinal Chemistry Chemical Biology

Differentiation 3: The 3-Aminothiophene Scaffold as a Privileged Kinase Inhibitor Core

The 3-aminothiophene core, of which the target compound is a specific example, is explicitly claimed in patents as a key structural motif for modulating protein kinase (PK) activity [1]. This class of heteroaryl amines is described as being useful in the prevention and treatment of PK-related cellular disorders, a broad field with high commercial and therapeutic value. While the specific compound 2-(4-chlorophenyl)thiophen-3-amine hydrochloride is not a final drug molecule, its procurement as a building block provides direct access to this validated, biologically relevant chemical space. Alternative heterocyclic cores (e.g., pyrazoles, pyrimidines) are also used in kinase inhibitors, but the 3-aminothiophene offers a distinct vector and electronic profile that can be critical for optimizing target selectivity and intellectual property positioning.

Kinase Inhibitor Oncology Medicinal Chemistry

Optimal Procurement and Application Scenarios for 2-(4-Chlorophenyl)thiophen-3-amine Hydrochloride


Scenario 1: High-Throughput Screening (HTS) Library Design and Diversity-Oriented Synthesis

This compound is ideal as a core scaffold for generating libraries of 3-aminothiophene derivatives via parallel synthesis. The amine handle allows for rapid diversification through amide coupling, reductive amination, or sulfonamide formation, creating hundreds of analogs for HTS campaigns. The hydrochloride salt form ensures accurate and rapid weighing for automated liquid handling systems, a critical requirement for HTS library production . Its use is supported by patent literature claiming the broader class as kinase inhibitors, providing a rational basis for screening against kinase panels [1].

Scenario 2: Hit-to-Lead Optimization and Structure-Activity Relationship (SAR) Studies in Kinase Drug Discovery

In a hit-to-lead program targeting a specific kinase, this compound serves as a versatile starting point for SAR exploration. Researchers can systematically modify the 3-amino group, the thiophene ring, or the 4-chlorophenyl substituent to probe the binding pocket and optimize potency, selectivity, and ADME properties. The existence of a robust synthetic route to the core structure de-risks the scale-up of promising lead compounds, ensuring a reliable supply for advanced in vivo studies .

Scenario 3: Chemical Biology Tool Compound Synthesis

The amine functionality can be used to install affinity tags (e.g., biotin) or fluorescent probes (e.g., BODIPY) via simple conjugation chemistry. This enables the creation of chemical biology tools for target identification, cellular imaging, or pull-down assays to study the biological interactions of 3-aminothiophene-containing molecules. The hydrochloride salt provides the necessary solubility for aqueous bioconjugation reactions.

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